
9-Ethoxycyclododeca-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethoxycyclododeca-1,5-diene is an organic compound characterized by a twelve-membered ring with two conjugated double bonds and an ethoxy group attached to the ninth carbon. This compound falls under the category of cyclic dienes, which are known for their unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxycyclododeca-1,5-diene typically involves the cyclization of linear precursors. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the twelve-membered ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the presence of a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Ethoxycyclododeca-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions can reduce the double bonds to form saturated cyclododecane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of cyclododecane derivatives.
Substitution: Formation of halogenated cyclododeca derivatives.
Applications De Recherche Scientifique
9-Ethoxycyclododeca-1,5-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 9-Ethoxycyclododeca-1,5-diene involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction, due to its conjugated diene system. The compound can act as a diene in these reactions, forming new cyclic structures with dienophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Cyclooctadiene: An eight-membered ring with two conjugated double bonds.
Cyclododecatriene: A twelve-membered ring with three conjugated double bonds.
Cyclohexadiene: A six-membered ring with two conjugated double bonds.
Uniqueness: 9-Ethoxycyclododeca-1,5-diene is unique due to its twelve-membered ring structure with an ethoxy group, which imparts distinct chemical properties and reactivity compared to other cyclic dienes. Its larger ring size and functional group make it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
139023-22-6 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
9-ethoxycyclododeca-1,5-diene |
InChI |
InChI=1S/C14H24O/c1-2-15-14-12-10-8-6-4-3-5-7-9-11-13-14/h4,6-7,9,14H,2-3,5,8,10-13H2,1H3 |
Clé InChI |
YJUZYHKASHHHGR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCCC=CCCC=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


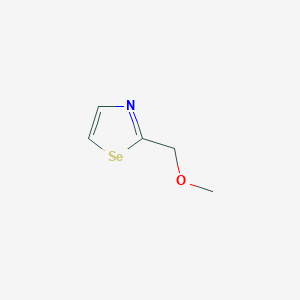
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
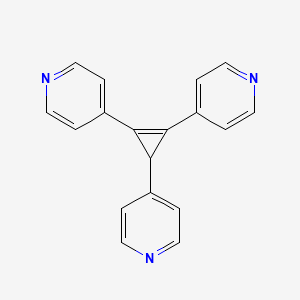
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
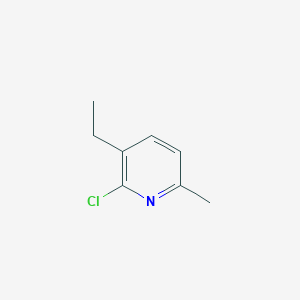
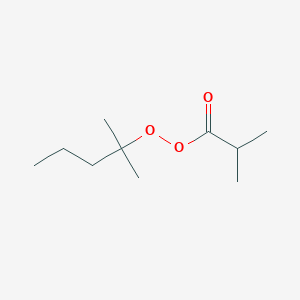
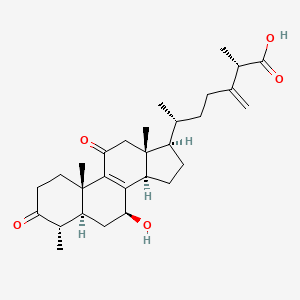
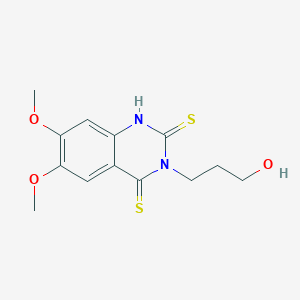
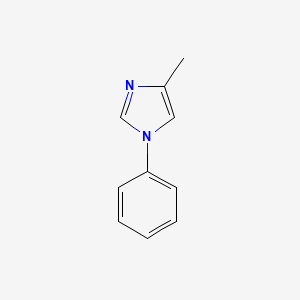
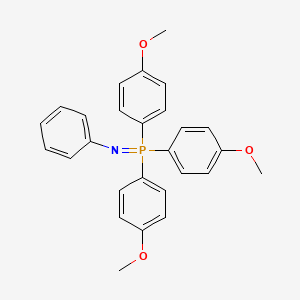
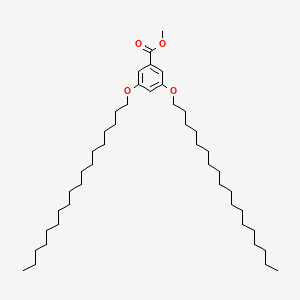
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
